![molecular formula C14H16N2O4 B14251808 (6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile CAS No. 189367-76-8](/img/structure/B14251808.png)
(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile is a complex organic compound characterized by its unique dispiro structure and multiple oxygen atoms. The presence of nitrile groups and a double bond within the hexadecane framework suggests potential reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile can be approached through a multi-step organic synthesis process. One possible route involves the formation of the dispiro structure through a series of cyclization reactions. Key steps may include:
Formation of the initial spiro compound: This can be achieved through a [2+2] cycloaddition reaction between a suitable diene and a dienophile.
Introduction of oxygen atoms: Oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) can introduce epoxide groups.
Formation of nitrile groups: Nitrile groups can be introduced through nucleophilic substitution reactions using cyanide ions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This may include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium cyanide (NaCN), alkyl halides
Major Products
Oxidation: Epoxides, ketones, and alcohols
Reduction: Amines, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
The unique structure of (6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile makes it a valuable compound for studying spirocyclic chemistry and reaction mechanisms.
Biology
Medicine
The compound may serve as a lead compound for drug discovery, particularly in the design of molecules targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of (6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitrile groups and the dispiro structure could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.
Nitrile-containing spiro compounds: Compounds with nitrile groups and spiro structures.
Uniqueness
(6R,7R)-5,12,13,16-tetraoxadispiro[505746]hexadec-14-ene-14,15-dicarbonitrile is unique due to its combination of a dispiro structure, multiple oxygen atoms, and nitrile groups
Properties
CAS No. |
189367-76-8 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O4/c15-9-11-12(10-16)20-14(6-2-4-8-18-14)13(19-11)5-1-3-7-17-13/h1-8H2/t13-,14-/m1/s1 |
InChI Key |
MTAVKDVFGQLAJI-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CCO[C@@]2(C1)[C@@]3(CCCCO3)OC(=C(O2)C#N)C#N |
Canonical SMILES |
C1CCOC2(C1)C3(CCCCO3)OC(=C(O2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
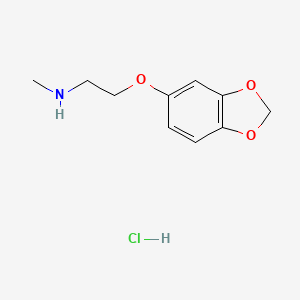
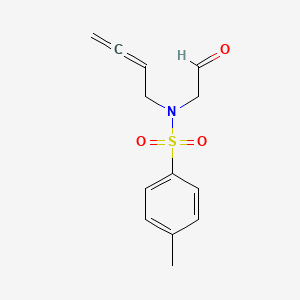
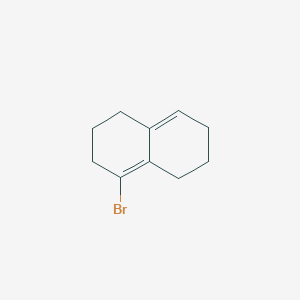

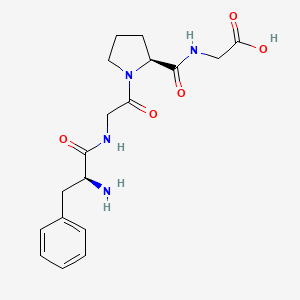
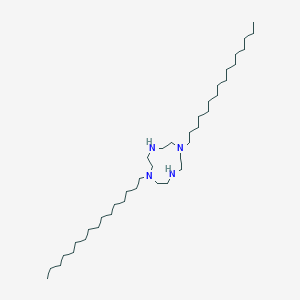
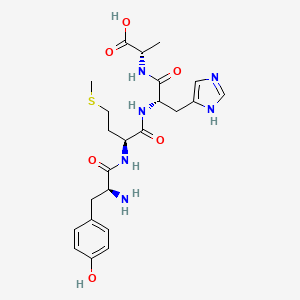
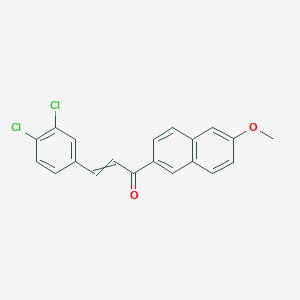
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

